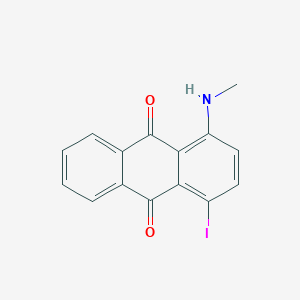

1-Iodo-4-(methylamino)anthracene-9,10-dione

Description

Properties

CAS No. |

112878-59-8 |

|---|---|

Molecular Formula |

C15H10INO2 |

Molecular Weight |

363.15 g/mol |

IUPAC Name |

1-iodo-4-(methylamino)anthracene-9,10-dione |

InChI |

InChI=1S/C15H10INO2/c1-17-11-7-6-10(16)12-13(11)15(19)9-5-3-2-4-8(9)14(12)18/h2-7,17H,1H3 |

InChI Key |

MFVUNBIQWIDLCB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C2C(=C(C=C1)I)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Example from Literature:

A reported synthesis of aminoanthraquinones involves treating 1,4-dihydroxyanthracene-9,10-dione with butylamine in the presence of iodobenzene diacetate to form 2-(butylamino)-1,4-dihydroxyanthraquinone, followed by reduction and methylation steps to introduce the amino substituent and modify hydroxyl groups. Although this example uses butylamine, the analogous reaction with methylamine is feasible for preparing methylamino derivatives.

Transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) have been employed to functionalize halogenated anthraquinones, including the introduction of alkyl or amino groups. For 1-iodo-4-(methylamino)anthracene-9,10-dione, palladium-catalyzed amination could be used to replace a halogen at the 4-position with a methylamino group.

- Catalysts: Pd(0) complexes, Cu(I) salts

- Conditions: Base (e.g., K2CO3), polar solvents (DMF, DMSO), elevated temperature

- Advantages: High regioselectivity and functional group tolerance

Summary Table of Preparation Methods

Research Findings and Considerations

- The steric hindrance from carbonyl groups at 9,10-positions affects substitution regioselectivity, favoring the 1-position for iodination and the 4-position for nucleophilic substitution or amination.

- Oxidative amination using hypervalent iodine reagents (e.g., iodobenzene diacetate) allows mild conditions for introducing amino groups on hydroxyanthraquinones, which can be further functionalized.

- Transition-metal catalyzed cross-coupling is a versatile method for introducing amino substituents on halogenated anthraquinones with good yields and selectivity.

- Purification typically involves column chromatography or recrystallization to isolate the desired mono-substituted product due to possible side reactions or poly-substitution.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-4-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound into hydroquinones.

Substitution: The iodine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of catalysts.

Major Products Formed

Oxidation: Anthraquinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various halogenated anthraquinone derivatives.

Scientific Research Applications

Dyes and Pigments

The compound is utilized as a dye in various industrial applications. Its vibrant color and stability make it suitable for use in plastics, textiles, and inks.

- Plastics : Incorporation of 1-Iodo-4-(methylamino)anthracene-9,10-dione into ABS plastic formulations has shown enhanced coloration without compromising mechanical properties at high processing temperatures. Migration tests confirm its stability within the polymer matrix.

- Printing Inks : Research indicates that this compound can be effectively used in solvent-based inks, demonstrating excellent adhesion to substrates like paper and plastics. The inks maintain color vibrancy over time, even under light exposure.

- Textile Dyeing : Comparative studies highlight its superior performance in dyeing synthetic fabrics, achieving better color fastness and uniform coloration compared to other dyes.

Anticancer Research

The compound has garnered attention for its potential as an anticancer agent. Studies suggest that anthracene derivatives can intercalate into DNA, disrupting replication and transcription processes. This mechanism may lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress and cell damage, which is beneficial for targeting cancer cells .

- Bacterial Mutation Studies : Investigations into the mutagenicity of anthracene-9,10-diones have shown unexpected results, indicating a lack of mutagenicity for certain derivatives. This suggests that some derivatives could be safer alternatives for therapeutic applications .

Environmental Monitoring

The stability and reactivity of this compound make it a candidate for use in environmental monitoring applications. Its ability to form complexes with various metal ions could be exploited for detecting heavy metals in water sources.

Case Studies

Mechanism of Action

The mechanism of action of 1-Iodo-4-(methylamino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to DNA and interfere with cellular processes, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Physical Properties

- Melting Points: Hydroxy-substituted analogs like 1-hydroxy-2-(3,4,5-trimethoxyphenyl)anthracene-9,10-dione (24) exhibit decomposition points around 190°C, while methoxy or amino derivatives (e.g., 1,4-bis(ethylamino)anthracene-9,10-dione) form stable crystals with hydrogen-bonded networks .

- Solubility: Iodine’s hydrophobicity may reduce aqueous solubility compared to hydroxyl or amino groups. For instance, 1-(dodecylthio)anthracene-9,10-dione (3) shows solubility in acetonitrile and methanol, as evidenced by UV/Vis and NMR spectra .

Cytotoxicity

- Amino Derivatives: 2-(Butylamino)anthracene-9,10-dione (5a) and 2,3-(dibutylamino)anthracene-9,10-dione (5b) demonstrate potent cytotoxicity against MCF-7 (IC₅₀ = 1.1–3.0 µg/mL) and Hep-G2 (IC₅₀ = 1.2–13.0 µg/mL) cell lines .

- Sulfur-Containing Derivatives: Compounds like 1,4-bis(amino)-5,8-bis(sulfanyl)anthracene-9,10-diones are designed to retain anticancer activity while reducing cardiotoxicity, a common issue with anthraquinones like mitoxantrone .

- Hypothetical Activity of Iodo Derivative : The iodine atom may enhance DNA intercalation via halogen bonding or alter metabolic stability, though empirical data are needed to confirm this .

DNA Binding and Mechanism

- Anthraquinones with alkylamino side chains (e.g., 1,4-bis(ethylamino) derivatives) bind DNA through groove interactions, with cytotoxicity linked to their ability to occupy both major and minor grooves .

Spectroscopic and Analytical Data

- NMR and IR Profiles: Similar to 1-(dodecylthio)anthracene-9,10-dione (3), the iodo-methylamino derivative would exhibit distinct ¹H/¹³C-NMR shifts for the iodine (δ ~100–140 ppm for C-I) and methylamino (δ ~2.5–3.5 ppm for CH₃-NH) groups .

- UV/Vis Absorption: Anthraquinones typically show strong absorbance in the 400–600 nm range due to π→π* transitions. Substituents like iodine may redshift absorption bands compared to amino or hydroxyl groups .

Data Tables

Table 1: Comparative Cytotoxicity of Selected Anthraquinones

Table 2: Physical Properties of Hydroxy-Substituted Anthraquinones

Biological Activity

1-Iodo-4-(methylamino)anthracene-9,10-dione is a synthetic organic compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and biochemistry. This compound is a derivative of anthracene and features a unique structure that contributes to its biological activity. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H12I N2O2

- Molecular Weight : 364.17 g/mol

The presence of the iodine atom and the methylamino group significantly influences the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Research indicates that compounds with similar structures often exhibit significant antibacterial and antifungal activities. For instance, studies on related anthraquinone derivatives have shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| Compound A (similar structure) | <1 | Antifungal |

| Compound B (similar structure) | 5 | Antibacterial |

Note: MIC values for this compound are still to be determined (TBD).

The mechanism by which this compound exerts its biological effects is believed to involve:

- Membrane Disruption : The lipophilicity introduced by the methylamino group allows the compound to penetrate bacterial membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial survival.

Case Studies

Recent studies have highlighted the potential of anthraquinone derivatives in treating resistant bacterial strains. For example:

- Study on Bacterial Resistance : A study published in Journal of Medicinal Chemistry examined various anthraquinone derivatives, including those structurally similar to this compound. Results indicated that these compounds could overcome resistance mechanisms in Gram-positive bacteria, demonstrating low MIC values (less than 5 µg/mL) against resistant strains .

- Antifungal Properties : Another investigation focused on the antifungal activity of anthraquinones against Candida albicans. The study found that certain derivatives showed significant inhibition at concentrations as low as 16 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.